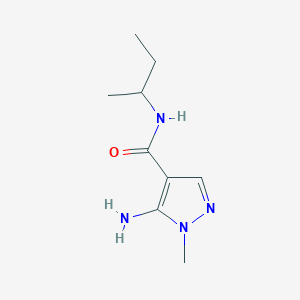
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Intermediates for Medicinal Chemistry
The synthesis of specific stereoisomers of several 3-(1-aminoethyl)pyrrolidines, using chiral auxiliary at N1 for separation, demonstrates the importance of precise molecular structuring in drug development, particularly in the preparation of quinolone antibacterials (Schroeder et al., 1992). This study emphasizes the role of synthetic intermediates like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide in crafting molecules with potential antibacterial properties.
Catalytic and Chemical Behavior
Research on the structural properties of N,N-dialkylaminobenzamides and similarly substituted compounds provides insights into the influence of molecular structure on chemical reactivity and catalytic potential (Karlsen et al., 2002). The study of rotational barriers and quantum chemical calculations for these molecules could inform the design of new catalysts and reactive intermediates for organic synthesis.
Nonlinear Optical Properties
The preparation of ethyl-substituted stilbazolium derivatives, including 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium iodide, has been researched for their second-order nonlinear optical (NLO) properties (Okada et al., 2003). These studies indicate the potential of such compounds in the development of NLO materials, which are crucial for optical communication and information processing technologies.
Fluorescent Probes for CO2 Detection
Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties have been designed for the quantitative detection of low levels of carbon dioxide (Wang et al., 2015). These probes, such as 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, showcase the applicability of compounds with similar structures to this compound in environmental monitoring and analysis.
Drug Delivery Systems
The synthesis and characterization of ionic liquid monomers, including 1-(4-vinylbenzyl)-3-methyl imidazolium chloride and 1-(4-vinylbenzyl)-4-(dimethylamino)-pyridinium chloride, for their intercalation into montmorillonite and subsequent copolymerization with methacrylic acid, highlight innovative approaches to drug delivery systems (Mahkam et al., 2015). These materials represent advanced platforms for controlled drug release, emphasizing the versatility of related chemical structures in pharmaceutical applications.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-18-6-8-19(9-7-18)16-25-23(29)24(30)26-17-22(28-14-4-5-15-28)20-10-12-21(13-11-20)27(2)3/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDVBYHWGZWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)



![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)



![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)


